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Introduction

Nintedanib is a small molecule tyrosine kinase inhibitor that targets multiple receptor tyrosine

kinases (RTKs) and non-receptor tyrosine kinases (nRTKs).[1][2] Its primary targets include

Vascular Endothelial Growth Factor Receptors (VEGFR 1-3), Fibroblast Growth Factor

Receptors (FGFR 1-3), and Platelet-Derived Growth Factor Receptors (PDGFR α and β).[1][3]

By inhibiting these signaling pathways, nintedanib effectively modulates processes such as

angiogenesis, fibroblast proliferation, and extracellular matrix deposition, making it a valuable

tool for preclinical research in various disease models, including fibrosis and cancer.[4][5]

These application notes provide detailed protocols and recommended dosages for the use of

nintedanib in mouse models of various diseases.

Data Presentation: Recommended Nintedanib
Dosages in Mouse Models
The following table summarizes recommended dosages of nintedanib for various mouse

models, based on published literature.
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Disease
Model

Mouse
Strain

Administrat
ion Route

Dosage Vehicle
Reference(s
)

Cancer

Pancreatic

Cancer

(AsPC-1

xenograft)

Athymic

nu/nu

Intraperitonea

l Injection

25 mg/kg,

5x/week
PBS [4]

Pancreatic

Cancer

(HPAF-II, MIA

PaCa-2

xenografts)

SCID Oral Gavage
50 mg/kg,

5x/week

0.5%

Hydroxyethyl

cellulose

(HEC)

[6]

Pancreatic

Cancer (KPC

orthotopic)

C57BL/6 Oral Gavage
50 mg/kg,

2x/week

20% HP-β-

CD in saline
[7]

Colorectal

Cancer

(LS174T

xenograft)

Balb/cA nude Oral Gavage
10, 50, or 100

mg/kg, daily
Water [8]

Triple-

Negative

Breast

Cancer

(MDA-MB-

231/LM2-4)

SCID Oral Gavage
50 mg/kg,

daily

Double

distilled water
[9]

Fibrosis

Liver Fibrosis

(CCl4-

induced)

C57BL/6 Oral Gavage
30 or 60

mg/kg, daily
Not Specified [10]

Peritoneal

Fibrosis (CG-

induced)

C57BL/6 Oral Gavage 50 mg/kg,

daily

50 µL DMSO

diluted in 100

[11][12][13]
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µL 0.9%

saline

Pulmonary

Fibrosis

(Bleomycin-

induced)

C57BL/6 Oral Gavage

50 mg/kg,

5x/week for 3

weeks

0.5%

Hydroxyethyl

cellulose

(HEC)

[6]

Pulmonary

Fibrosis

(Bleomycin-

induced)

C57BL/6 Oral Gavage

60 mg/kg,

every other

day

0.1 mL CMC-

Na
[2]

Other

Radiation-

Induced Lung

Injury

C57BL/6 Oral Gavage

40 mg/kg

(low dose) or

80 mg/kg

(high dose),

daily

Saline [14]

Signaling Pathways and Experimental Workflows
Nintedanib Signaling Pathway
Nintedanib functions by competitively binding to the intracellular ATP-binding pocket of several

receptor tyrosine kinases, primarily VEGFR, FGFR, and PDGFR.[9][15] This inhibition blocks

the autophosphorylation of these receptors and subsequently halts downstream signaling

cascades.[15] Key downstream pathways affected include the PI3K/Akt, MAPK/ERK, and

JAK/STAT pathways, ultimately leading to reduced cell proliferation, migration, and fibrotic

tissue remodeling.[15] Nintedanib also exhibits activity against non-receptor tyrosine kinases

such as Src.[2]
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Caption: Nintedanib inhibits VEGFR, FGFR, and PDGFR signaling pathways.

Experimental Workflow for In Vivo Studies
A typical experimental workflow for evaluating the efficacy of nintedanib in a mouse model

involves several key stages, from model induction to endpoint analysis.
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Experimental Setup
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Caption: General experimental workflow for in vivo nintedanib studies.
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Experimental Protocols
Protocol 1: Preparation and Administration of
Nintedanib via Oral Gavage
Materials:

Nintedanib powder

Vehicle (e.g., distilled water, 0.5% (w/v) hydroxyethylcellulose (HEC) in water, or 20% (w/v)

Hydroxypropyl-β-cyclodextrin (HP-β-CD) in saline)

Mortar and pestle (optional, for initial powder dispersion)

Magnetic stirrer and stir bar

Weighing scale

Appropriate sized oral gavage needles (e.g., 20-22 gauge, 1.5 inches, ball-tipped)

Syringes (1 mL)

Procedure:

Dosage Calculation: Calculate the total amount of nintedanib required based on the number

of mice, their average body weight, the desired dose (mg/kg), and the dosing volume

(typically 5-10 mL/kg).

Vehicle Preparation:

For 0.5% HEC: Slowly add 0.5 g of HEC to 100 mL of distilled water while stirring

continuously with a magnetic stirrer until fully dissolved. This may take several hours.

For 20% HP-β-CD: Dissolve 20 g of HP-β-CD in 100 mL of sterile saline.

Nintedanib Suspension:

Weigh the calculated amount of nintedanib powder.
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If necessary, use a mortar and pestle to grind the powder to a fine consistency to aid in

suspension.

Gradually add the vehicle to the nintedanib powder while triturating or stirring to form a

homogenous suspension. Ensure there are no clumps.

Use a magnetic stirrer to continuously agitate the suspension during the administration

period to maintain uniformity.

Administration:

Accurately weigh each mouse before dosing to calculate the precise volume to be

administered.

Gently restrain the mouse.

Draw the calculated volume of the nintedanib suspension into a syringe fitted with an

appropriate gavage needle.

Carefully insert the gavage needle into the esophagus and deliver the suspension directly

into the stomach.

Monitor the mouse briefly after administration to ensure no adverse reactions.

Note on Stability: Nintedanib has low solubility in neutral aqueous solutions.[16] It is

recommended to prepare fresh suspensions daily. If storage is necessary, store protected from

light at 2-8°C and re-suspend thoroughly before use.

Protocol 2: Preparation and Administration of
Nintedanib via Intraperitoneal (IP) Injection
Materials:

Nintedanib powder

Vehicle (e.g., sterile Phosphate-Buffered Saline (PBS), DMSO and saline mixture)

Vortex mixer

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6847991/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666967?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sterile syringes (1 mL)

Sterile needles (e.g., 25-27 gauge)

Procedure:

Dosage Calculation: Calculate the required amount of nintedanib based on the dose, number

of animals, and injection volume (typically 100-200 µL).

Solution Preparation:

For PBS: Due to low aqueous solubility, direct suspension in PBS might be challenging.

Sonication may be required to achieve a fine, homogenous suspension.

For DMSO/Saline: Dissolve nintedanib in a small volume of DMSO first, then dilute to the

final concentration with sterile saline.[11] For example, dissolve the daily dose for a group

of mice in a minimal volume of DMSO and then bring it to the final volume with saline.

Ensure the final concentration of DMSO is non-toxic to the animals (typically <5-10%).

Administration:

Weigh each mouse to determine the exact injection volume.

Gently restrain the mouse to expose the abdomen.

Draw the calculated volume of the nintedanib solution into a sterile syringe.

Insert the needle into the lower quadrant of the abdomen, avoiding the midline to prevent

damage to the bladder or cecum.

Inject the solution into the peritoneal cavity.

Observe the mouse for any signs of distress post-injection.

Protocol 3: Administration of Nintedanib via Medicated
Diet
Procedure:
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Dosage Calculation: Determine the required concentration of nintedanib in the feed (g/kg of

diet) based on the average daily food consumption of the mice (typically 3-5 g per mouse)

and the target dose in mg/kg/day.

Diet Preparation:

This is typically done by a specialized animal diet provider. The nintedanib is incorporated

into the standard chow during the manufacturing process to ensure homogenous

distribution.

Alternatively, for smaller-scale studies, a custom diet can be prepared by mixing the

calculated amount of nintedanib with powdered chow. A binding agent may be necessary

to re-formulate the pellets.

Administration:

Provide the medicated diet ad libitum to the treatment group.

Ensure a control group receives the same diet without the addition of nintedanib.

Monitor food consumption regularly to estimate the actual dose received by the animals.

Disclaimer: These protocols are intended as a guide. Researchers should optimize the

procedures based on their specific experimental needs and in accordance with their institution's

animal care and use guidelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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